Pentafluoroethyl butanoate
Description
Pentafluoroethyl butanoate (C4H7O2C2F5) is a fluorinated ester characterized by a pentafluoroethyl (-C2F5) group attached to a butanoate backbone. This compound combines the lipophilicity and electron-withdrawing properties of fluorine with the ester functionality, making it valuable in applications requiring thermal stability, chemical resistance, or biological activity modulation. The pentafluoroethyl group imparts unique steric and electronic effects compared to non-fluorinated or partially fluorinated analogs .
Properties
IUPAC Name |
1,1,2,2,2-pentafluoroethyl butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O2/c1-2-3-4(12)13-6(10,11)5(7,8)9/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLFQAYYPZGMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60813815 | |
| Record name | Pentafluoroethyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60813815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61799-70-0 | |
| Record name | Pentafluoroethyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60813815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluoroethyl butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. The general reaction involves the reaction of pentafluoroethanol with butanoyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve the use of pentafluoroethane as a starting material. Pentafluoroethane can be converted to a pentafluoroethyl anion in a general-purpose solvent, which then reacts with a carbonyl compound to form the desired ester .
Chemical Reactions Analysis
Catalytic Hydrogenation
Pentafluoroethyl butanoate undergoes hydrogenation over Cu-Zn-Mg-Al oxide catalysts, yielding fluorinated alcohols. The presence of the pentafluoroethyl group significantly influences reaction pathways:
textCF₃CF₂COO(CH₂)₃CH₃ + H₂ → CF₃CF₂CH₂OH + CH₃(CH₂)₃OH
-
Catalyst : CuZn₀.₃Mg₀.₁AlOₓ.
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Conditions : 25°C, 7 days in ethanol.
Factors Affecting Reactivity :
-
Steric hindrance : The bulky pentafluoroethyl group reduces catalyst accessibility.
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Electronic effects : Electron-withdrawing fluorine atoms stabilize intermediates, slowing hydrogenation .
Multicomponent Cyclization Reactions
This compound participates in domino cyclization with amino alcohols, forming polyfluorinated heterocycles.
textCF₃CF₂COO(CH₂)₃CH₃ + NH₂CH₂CH₂OH → CF₃CF₂-substituted oxazolidinone
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 1,4-Dioxane | 25 | 11 |
| 2 | Toluene | 25 | 12 |
| 3 | EtOH | 25 | 23 |
Key Findings :
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Ethanol enhances solubility of intermediates, improving yields .
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Competing pathways (e.g., ester hydrolysis) reduce efficiency in polar solvents .
Nucleophilic Substitution Reactions
The pentafluoroethyl group facilitates nucleophilic attack at the carbonyl carbon:
textCF₃CF₂COO(CH₂)₃CH₃ + RNH₂ → CF₃CF₂CONHR + CH₃(CH₂)₃OH
Challenges :
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Fluorine’s electronegativity deactivates the carbonyl, requiring strong nucleophiles (e.g., Grignard reagents).
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Competing elimination reactions occur at elevated temperatures .
Stability and Decomposition
This compound exhibits limited thermal stability:
Thermogravimetric Analysis (TGA) Data :
Hydrolytic Stability :
Scientific Research Applications
Pentafluoroethyl butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce pentafluoroethyl groups into molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of pentafluoroethyl butanoate involves its hydrolysis to pentafluoroethanol and butanoic acid. Pentafluoroethanol can interact with various molecular targets, including enzymes and receptors, affecting cellular processes. Butanoic acid, a short-chain fatty acid, is known to influence gut health and has anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Pentafluoroethyl butanoate belongs to the broader class of alkyl butanoates, which vary in their substituents. Key structural analogs include:
Key Insight : Fluorination drastically alters polarity and stability. The pentafluoroethyl group reduces nucleophilic reactivity compared to ethyl or methyl analogs, enhancing resistance to hydrolysis and oxidation .
Physical and Chemical Properties
| Property | This compound | Ethyl butanoate | Methyl butanoate | Hexyl butanoate |
|---|---|---|---|---|
| Boiling Point | ~150–160°C (estimated) | 121°C | 102°C | 229°C |
| Water Solubility | Low (fluorophilic) | 0.6 g/100 mL | 1.2 g/100 mL | Insoluble |
| LogP | ~3.5–4.0 (predicted) | 1.7 | 1.3 | 4.2 |
| Thermal Stability | High (decomposes >250°C) | Moderate | Low | Moderate |
Notes:
- Fluorinated esters like this compound exhibit lower vapor pressures and higher thermal stability due to strong C-F bonds .
- Non-fluorinated analogs (e.g., ethyl butanoate) are more volatile and hydrophilic, making them suitable for flavor applications .
Research Findings and Industrial Relevance
- Flavor/Fragrance Sector: Ethyl butanoate and hexyl butanoate are key contributors to fruity aromas in apples and strawberries . This compound is absent in natural extracts but used synthetically for inert coatings.
- Material Science: The pentafluoroethyl group’s electron-withdrawing nature stabilizes polymers and surfactants, outperforming non-fluorinated esters in high-temperature applications .
- Analytical Chemistry: Techniques like HS-SPME-GC×GC-TOFMS (used in wine and fruit studies) differentiate fluorinated esters from non-fluorinated ones based on retention times and mass spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
